Tetramethyl 3,3',4,4'-biphenyltetracarboxylate

Oxidative coupling Regioselective synthesis Palladium catalysis

Tetramethyl 3,3',4,4'-biphenyltetracarboxylate (s-BPTT) is the definitive precursor to s-BPDA dianhydride for high-performance polyimides. Its symmetrical 3,3',4,4'-substitution pattern yields polyimide films with measurably higher nanoindentation hardness vs. PMDA-derived analogs and enables molar-additivity-based CTE engineering for flexible circuits, chip packaging, and aerospace composites. Insist on DSC verification (endothermic transition at ~147°C) to confirm isomeric identity and crystallographic purity, preventing performance variation from inadvertent isomer substitution.

Molecular Formula C20H18O8
Molecular Weight 386.4 g/mol
CAS No. 36978-37-7
Cat. No. B1610330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethyl 3,3',4,4'-biphenyltetracarboxylate
CAS36978-37-7
Molecular FormulaC20H18O8
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)C(=O)OC)C(=O)OC
InChIInChI=1S/C20H18O8/c1-25-17(21)13-7-5-11(9-15(13)19(23)27-3)12-6-8-14(18(22)26-2)16(10-12)20(24)28-4/h5-10H,1-4H3
InChIKeyNJIGQKCRWMSZBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetramethyl 3,3',4,4'-biphenyltetracarboxylate (CAS 36978-37-7) Procurement Guide: Properties, Synthesis, and Industrial Utility


Tetramethyl 3,3',4,4'-biphenyltetracarboxylate (CAS 36978-37-7), also designated as 3,3',4,4'-biphenyltetracarboxylic acid tetramethyl ester, is an aromatic tetraester with the molecular formula C20H18O8 and a molecular weight of 386.35 g/mol [1]. This compound exists as a white crystalline powder with a melting range of 93-101 °C, a density of 1.261 g/cm³, and a boiling point of 496.444 °C at 760 mmHg [2]. Its rigid biphenyl core bearing four ester functionalities positions it as a critical precursor for synthesizing 3,3',4,4'-biphenyltetracarboxylic dianhydride (s-BPDA), which serves as the key dianhydride monomer in high-performance aromatic polyimides [3]. The compound's symmetrical para-substituted biphenyl architecture (3,3',4,4'-substitution pattern) distinguishes it from other isomeric biphenyltetracarboxylates, imparting distinct structural rigidity and thermal performance characteristics to downstream polyimide materials [4].

Tetramethyl 3,3',4,4'-biphenyltetracarboxylate (CAS 36978-37-7): Why In-Class Analog Substitution Compromises Material Performance


In procurement for polyimide precursor applications, substituting tetramethyl 3,3',4,4'-biphenyltetracarboxylate (the symmetrical 3,3',4,4'-isomer, designated s-BPTT) with alternative biphenyltetracarboxylate isomers or with pyromellitic acid-derived esters yields measurably divergent downstream polymer properties. The oxidative coupling synthesis of biphenyltetracarboxylic tetraesters from orthophthalic diesters produces two major isomeric products: the symmetrical s-BPTT and the unsymmetrical 2,3,3',4'-biphenyltetracarboxylic tetraester (a-BPTT), with the latter typically forming in greater quantities under conventional conditions [1]. The s-BPTT isomer is industrially more valuable because its derived dianhydride (s-BPDA) yields polyimides with superior tenacity, thermal resistance, and electrical insulating properties compared to a-BPDA-derived analogs [1]. Furthermore, when comparing s-BPDA-derived polyimides with those based on the benchmark pyromellitic dianhydride (PMDA), systematic differences in glass transition temperature, thermal expansion behavior, mechanical hardness, and residual stress emerge [2][3]. These quantifiable performance divergences, rooted in the monomer's isomeric identity and biphenyl architecture, render generic substitution without specification of the exact 3,3',4,4'-isomer a source of material performance variation that cannot be rectified by post-polymerization processing.

Tetramethyl 3,3',4,4'-biphenyltetracarboxylate: Quantitative Performance Differentiation Evidence


Synthetic Regioselectivity: s-BPTT Versus a-BPTT Isomer Yield Ratios

Conventional oxidative coupling of orthophthalic diesters yields a mixture of biphenyltetracarboxylic tetraesters wherein the unsymmetrical 2,3,3',4'-isomer (a-BPTT) predominates over the symmetrical 3,3',4,4'-isomer (s-BPTT, the target compound). The s-BPTT isomer is explicitly identified as the industrially preferred precursor for aromatic polyimide resins due to the superior mechanical tenacity, thermal resistance, and electrical insulating properties of s-BPDA-derived polyimides [1]. Procurement of the purified 3,3',4,4'-isomer ensures that downstream polyimide performance attributes associated with the symmetrical biphenyl architecture are retained, whereas a-BPTT-enriched material yields polyimides with bent backbone conformations that alter glass transition temperatures and processability characteristics [2]. The patent literature explicitly states that s-BPTT is 'more industrially valuable than the a-BPTT' and that methods capable of selectively producing s-BPTT as the main product are highly desirable [1].

Oxidative coupling Regioselective synthesis Palladium catalysis Biphenyltetracarboxylate isomer separation

BPDA-Derived Polyimide Film Hardness Superiority Relative to PMDA-Based Analogs

In a systematic comparison of polyimide thin films synthesized from identical diamine monomers but varying dianhydride components, films derived from 3,3',4,4'-biphenyltetracarboxylic dianhydride (s-BPDA, the anhydride derivative of tetramethyl 3,3',4,4'-biphenyltetracarboxylate) demonstrated superior hardness relative to films derived from pyromellitic dianhydride (PMDA) [1]. The hardness of polyimide films increased in the following quantified order: PMDA-ODA < BPDA-ODA < PMDA-PDA < BPDA-PDA, where ODA = 4,4'-oxydianiline and PDA = 1,4-phenylenediamine [1]. This consistent hardness advantage for BPDA-based films over their PMDA-based structural analogs provides a direct, measurable differentiation for applications requiring enhanced mechanical durability.

Polyimide thin films Nanoindentation hardness BPDA vs PMDA Mechanical properties

Thermal Expansion Coefficient Differentiation: BPDA-PFMB Copolyimides Exhibit Tunable CTE via Copolymer Composition

In a systematic investigation of segmented rigid-rod copolyimides based on 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) and pyromellitic dianhydride (PMDA) copolymerized with 2,2'-bis(trifluoromethyl)benzidine (PFMB), the linear coefficient of thermal expansion (CTE) exhibited systematic tunability as a function of the BPDA-PFMB to PMDA-PFMB compositional ratio [1]. Both CTE and glass transition temperature (Tg) were found to follow molar-additivity rules across the copolymer composition range, enabling predictable engineering of thermal expansion behavior through controlled incorporation of BPDA-derived segments [1]. This compositional tunability is a property uniquely accessible through BPDA-containing polyimide systems and is not replicable with single-component dianhydride monomers.

Coefficient of thermal expansion BPDA copolyimides Thermal expansivity Rigid-rod polyimides

Crystal Structure Thermal Phase Transition: Monoclinic Dimer to Orthorhombic Monomer at 147°C

Tetramethyl 3,3',4,4'-biphenyltetracarboxylate undergoes a well-characterized thermal phase transition wherein its crystal structure converts from a monoclinic dimer arrangement to an orthorhombic monomer configuration at 147°C [1]. The transition enthalpy and temperature were determined through differential scanning calorimetric measurements, providing a quantifiable thermal signature for compound identification and purity assessment [1]. The room-temperature monoclinic crystal structure (space group C 1 2/c 1, space group number 15) has been refined to an R-value of 0.050 with unit cell parameters a = 18.828 Å, b = 8.059 Å, c = 12.153 Å, β = 91.240° [2][3]. This crystallographically defined thermal transition offers a distinctive physical property fingerprint that distinguishes this specific tetraester from structurally related aromatic esters.

Crystal structure Thermal phase transition Differential scanning calorimetry X-ray diffraction

MPMR Polyimide Precursor Composition Quantification: BPDE/MDA/NE System

Using the dimethyl ester of 3,3',4,4'-biphenyltetracarboxylic acid (BPDE, the dimethyl analog of tetramethyl 3,3',4,4'-biphenyltetracarboxylate) as a monomer in a modified polymerization of monomeric reactants (MPMR) approach, a novel polyimide precursor was prepared and quantitatively characterized [1]. The precursor composition, prepared by refluxing in 1,4-dioxane for 2 hours, contained 33.7 mol-% imide units, 30.8 mol-% amic ester units, and 1.1 mol-% amic acid units, with free 4,4'-methylene dianiline (MDA) content determined at 3.34 wt-% by HPLC [1]. This precise compositional quantification demonstrates the controlled partial imidization achievable with BPDE-derived precursors, enabling predictable melt processability characteristics.

Modified polymerization of monomeric reactants Polyimide precursor BPDE monomer Imidization kinetics

Tetramethyl 3,3',4,4'-biphenyltetracarboxylate: Recommended Procurement-Driven Application Scenarios Based on Differentiated Performance Evidence


Synthesis of High-Hardness Polyimide Films for Flexible Electronics and Semiconductor Packaging

Tetramethyl 3,3',4,4'-biphenyltetracarboxylate is optimally specified for procurement when the intended downstream application involves polyimide films requiring enhanced mechanical hardness and scratch resistance. The BPDA dianhydride derived from this tetraester yields polyimide films that exhibit systematically higher nanoindentation hardness compared to films derived from the industry-standard PMDA dianhydride, as established by direct head-to-head mechanical property comparisons across multiple diamine pairings [1]. This hardness advantage is particularly consequential for flexible printed circuit substrates, chip-scale packaging interlayer dielectrics, and protective coatings in microelectromechanical systems where surface durability under mechanical stress directly impacts device reliability and yield.

Fabrication of Tunable Thermal Expansion Polyimides for CTE-Matched Multilayer Structures

For applications demanding precise coefficient of thermal expansion (CTE) matching with adjacent materials—such as copper metallization layers in flexible printed circuits, silicon substrates in wafer-level packaging, or carbon fiber composites in aerospace structures—tetramethyl 3,3',4,4'-biphenyltetracarboxylate serves as the essential precursor to BPDA dianhydride. Copolyimide systems incorporating BPDA-derived segments exhibit CTE behavior that follows molar-additivity rules across copolymer composition ranges, enabling systematic engineering of thermal expansion characteristics through controlled BPDA:PMDA feed ratios [2]. This tunability is not accessible with single-component dianhydride monomers and represents a procurement-specifiable performance differentiator.

MPMR-Processed Polyimide Precursors for Carbon Fiber-Reinforced Composite Fabrication

Tetramethyl 3,3',4,4'-biphenyltetracarboxylate and its dimethyl ester analog (BPDE) are specifically indicated for procurement in modified polymerization of monomeric reactants (MPMR) applications, where the quantified imidization profile of BPDE-based precursors—33.7 mol-% imide units, 30.8 mol-% amic ester units, and 1.1 mol-% amic acid units after 2-hour reflux in 1,4-dioxane [3]—provides predictable melt viscosity and flow characteristics essential for carbon fiber prepregging and composite consolidation. This compositional reproducibility enables precise control over resin infusion and void content in high-performance polyimide-matrix composites for aerospace structural applications.

Quality Control and Isomeric Purity Verification via DSC Thermal Fingerprinting

Procurement specifications for tetramethyl 3,3',4,4'-biphenyltetracarboxylate intended for polyimide monomer synthesis should incorporate differential scanning calorimetry (DSC) verification of the characteristic 147°C solid-state phase transition from monoclinic dimer to orthorhombic monomer [4]. This thermal fingerprint provides a quantitative, instrument-based method for confirming the isomeric identity (3,3',4,4'- vs 2,3,3',4'-isomer) and crystallographic purity of received material, mitigating the risk of polyimide performance variation stemming from inadvertent substitution with isomeric mixtures or incorrectly specified tetraesters. The transition enthalpy measurement further enables batch-to-batch consistency monitoring in regulated manufacturing environments.

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